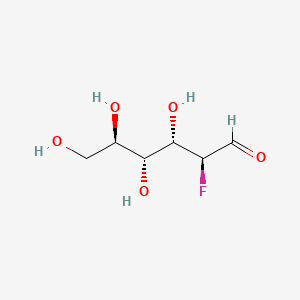

2-Fluoro-2-deoxy-D-mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-2-deoxy-D-mannose, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tumor Imaging Applications

Positron Emission Tomography (PET) Tracer

18F-FDM has been investigated as an alternative to the widely used 18F-fluoro-2-deoxy-D-glucose (18F-FDG) for tumor imaging. Studies have shown that 18F-FDM accumulates in tumors similarly to 18F-FDG but exhibits faster clearance from the bloodstream and reduced uptake in normal brain tissue. This characteristic makes it particularly advantageous for imaging brain tumors where minimizing background signal is crucial .

Comparative Studies

In comparative studies, the uptake of 18F-FDM in tumor tissues was found to be comparable to that of 18F-FDG, with significant tumor-to-blood ratios observed, indicating its efficacy as a diagnostic agent. For instance, in rat models, tumor uptake reached approximately 2.65% of the injected dose per gram of tissue, demonstrating its potential for effective cancer detection .

Table 1: Comparative Uptake of 18F-FDM and 18F-FDG

| Parameter | 18F-FDG | 18F-FDM |

|---|---|---|

| Tumor Uptake (% dose/g) | 2.65 ± 0.61 | 2.65 ± 0.81 |

| Blood Clearance | Rapid | Rapid |

| Tumor-to-Blood Ratio | 22.1 | 29.4 |

Inflammation Imaging

Atherosclerosis Studies

Recent research indicates that 18F-FDM can be utilized to target inflammation within atherosclerotic plaques. In animal models, it was shown that uptake of 18F-FDM correlated with macrophage populations within plaques, suggesting its utility in identifying high-risk patients for acute vascular events . The ability of 18F-FDM to restrict binding of anti-mannose receptor antibodies by approximately 35% further supports its role in targeting activated macrophages involved in plaque inflammation .

Mechanistic Insights

Metabolic Pathways

The mechanism by which 18F-FDM is taken up by cells involves similar pathways to those utilized by glucose analogs. The compound is phosphorylated by hexokinase, trapping it within cells and allowing for imaging through PET technology . This metabolic trapping is critical for enhancing the contrast between tumor tissues and surrounding normal tissues during imaging procedures.

Future Research Directions

The promising results from initial studies suggest several avenues for future research:

- Enhanced Imaging Techniques : Further exploration into optimizing PET imaging protocols with 18F-FDM could yield improved diagnostic accuracy for various cancers.

- Therapeutic Applications : Investigating the therapeutic potential of 2-fluoro-2-deoxy-D-mannose as an adjunct treatment in combination with other chemotherapeutics may reveal new treatment paradigms.

- Broader Disease Applications : Expanding studies into other inflammatory diseases beyond atherosclerosis could establish broader clinical applications for this compound.

Eigenschaften

Molekularformel |

C6H11FO5 |

|---|---|

Molekulargewicht |

182.15 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

InChI-Schlüssel |

AOYNUTHNTBLRMT-KVTDHHQDSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)F)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Synonyme |

2-deoxy-2-fluoromannose 2-deoxy-2-fluoromannose, 18F-labeled 2-fluoro-2-deoxy-D-mannose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.